

A Comparative Guide to EPZ-719 and Tazemetostat in Epigenetic Therapy

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Compound of Interest		
Compound Name:	EPZ-719	
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In the landscape of epigenetic therapy, small molecule inhibitors targeting histone methyltransferases have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of two such molecules: **EPZ-719**, a preclinical inhibitor of SETD2, and tazemetostat, an FDA-approved inhibitor of EZH2. While both drugs modulate histone methylation, they target distinct enzymes, leading to different mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Overview and Mechanism of Action

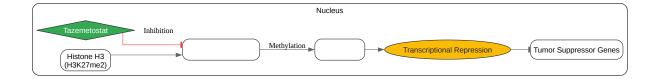
Tazemetostat (Tazverik®) is a first-in-class, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3] By inhibiting both wild-type and mutant forms of EZH2, tazemetostat leads to a decrease in H3K27 trimethylation (H3K27me3), resulting in the derepression of PRC2 target genes, which can include tumor suppressors.[1][3] This mechanism has shown clinical efficacy in certain hematological malignancies and solid tumors, particularly those with EZH2 mutations or a dependency on the PRC2 pathway.[1][4] Tazemetostat is approved for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection, and for adult patients with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation as detected by an FDA-approved test and who have



received at least two prior systemic therapies, or who have no satisfactory alternative treatment options.[5][6]

EPZ-719 is a potent and selective, orally effective preclinical inhibitor of SET domain-containing protein 2 (SETD2).[7][8][9] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 on lysine 36 (H3K36me3), a mark generally associated with active transcription and DNA repair.[8] The therapeutic hypothesis for SETD2 inhibition is being explored in cancers with specific genetic contexts, such as multiple myeloma with t(4;14) translocation, which leads to overexpression of the histone methyltransferase MMSET (also known as NSD2).[10][11] MMSET catalyzes the formation of H3K36me2, the substrate for SETD2. It is hypothesized that in this context, cancer cells become dependent on the SETD2-mediated conversion of H3K36me2 to H3K36me3 for their survival.[10] EPZ-719 is currently in the investigational stage and has demonstrated significant anti-tumor activity in preclinical models.[11]

Diagram of the EZH2 Signaling Pathway and Inhibition by Tazemetostat

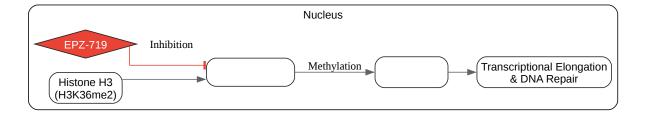


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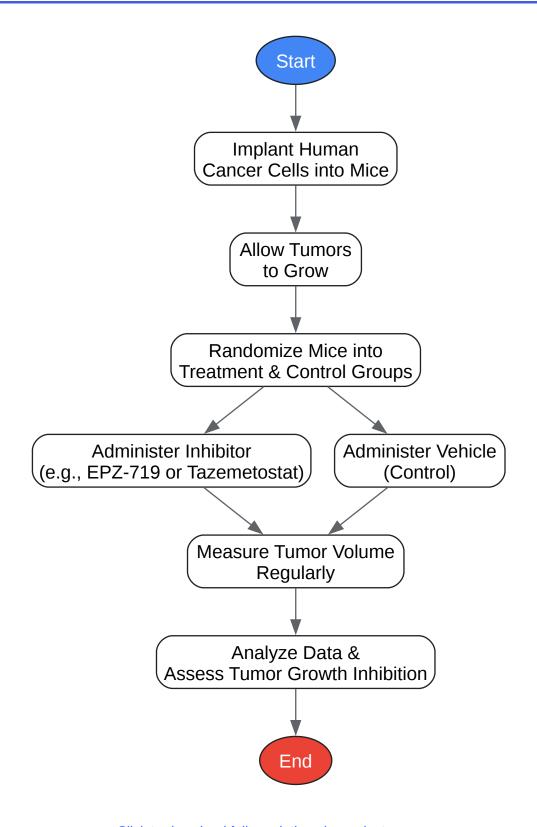
Caption: Mechanism of EZH2 inhibition by tazemetostat.

Diagram of the SETD2 Signaling Pathway and Inhibition by EPZ-719









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